(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-35-23-10-8-21(9-11-23)18-22(20-28)27(32)29-25-19-24(36(33,34)31-16-6-3-7-17-31)12-13-26(25)30-14-4-2-5-15-30/h8-13,18-19H,2-7,14-17H2,1H3,(H,29,32)/b22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXFSXDTWJOQS-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology, focusing on its anti-inflammatory properties and potential therapeutic uses.
Chemical Structure and Synthesis
The compound features a cyano group , methoxyphenyl group , and piperidinylphenyl group , which contribute to its biological activity. The synthesis typically involves a multi-step process, including:
- Knoevenagel Condensation : Reaction between 4-methoxybenzaldehyde and malononitrile.
- Subsequent Addition : Incorporation of 4-(piperidin-1-yl)aniline.
- Reaction Conditions : Often requires a base like piperidine and solvents such as ethanol under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptor activity related to pain and inflammation.
These interactions can lead to alterations in cellular pathways, ultimately affecting biological processes such as cytokine production.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate inflammatory responses:
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Cytotoxicity Assays : Evaluated using macrophage cell lines (e.g., J774), showing non-cytotoxic concentrations that effectively reduce pro-inflammatory cytokines.
Concentration (μM) IL-1β Production (%) TNFα Production (%) 25 30 40 50 50 60
In Vivo Studies
In vivo models have further validated the anti-inflammatory potential:
- CFA-Induced Paw Edema Model : Significant reduction in paw swelling observed at doses of 100 mg/kg.
- Zymosan-Induced Peritonitis : Reduction in leukocyte migration by up to 90% at optimal doses.
Case Studies
Recent research has highlighted the compound's efficacy in various experimental models:
-
Study on Anti-inflammatory Activity :
- Conducted using CFA-induced paw edema.
- Results indicated significant edema reduction comparable to standard anti-inflammatory drugs like dexamethasone.
-
Molecular Docking Studies :
- Investigated potential interactions with targets such as LT-A4-H, PDE4B, and COX-2.
- Showed promising binding affinities, suggesting a mechanism for its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs from the literature include:
Key Observations:
- Methoxy vs. Chloro Substituents : Compound 5b (4-OCH₃) exhibits a higher yield (90%) and melting point (292°C) compared to 5c (4-Cl, 63% yield, 286°C), suggesting that electron-donating groups like methoxy enhance synthetic efficiency and thermal stability .
- Piperidinyl Groups : The target compound’s bis-piperidinyl sulfonylphenyl group likely increases steric hindrance and solubility compared to simpler sulfamoylphenyl analogs (e.g., 5b , 5c ). Piperidine-containing compounds (e.g., 4b ) are often prioritized in drug design for improved pharmacokinetics .
Antifungal Activity ():
Coumarin-acrylonitrile hybrids (e.g., 4a–4k ) demonstrate significant antifungal activity against Candida albicans and Aspergillus niger. For example:
- 4b (piperidine substituent) and 4f (4-methoxyphenyl ethyl group) showed potent inhibition zones, with MICs comparable to fluconazole .
- The cyano group and enamide backbone are critical for bioactivity, likely through interactions with fungal enzyme active sites.
Implications for the Target Compound:
The sulfonyl group may further enhance target binding via polar interactions .
Structural Validation and Computational Insights
- Crystallographic Methods : Analogs like 5b and 5c were validated using IR, NMR, and mass spectrometry . The bis-piperidinyl sulfonyl group in the target compound may require advanced techniques (e.g., X-ray crystallography via SHELX ) for precise conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
